molecular formula C19H18FN B13870050 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole

3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole

Cat. No.: B13870050
M. Wt: 279.4 g/mol
InChI Key: PCLLZOUFTCKMIL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group at the third position, an isopropyl group at the fifth position, and a phenyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde, isopropylamine, and phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another structurally related compound with a pyrazole ring and additional naphthyl group.

Uniqueness

3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of the fluorophenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the isopropyl and phenyl groups contribute to its steric and electronic characteristics.

Properties

Molecular Formula

C19H18FN

Molecular Weight

279.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-phenyl-5-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C19H18FN/c1-13(2)18-12-17(14-8-10-16(20)11-9-14)19(21-18)15-6-4-3-5-7-15/h3-13,21H,1-2H3

InChI Key

PCLLZOUFTCKMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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